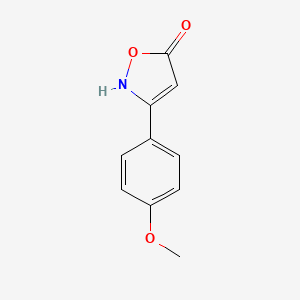

3-(4-Methoxyphenyl)-1,2-oxazol-5-ol

Description

Significance of Heterocyclic Scaffolds in Modern Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to organic chemistry. openaccessjournals.comwikipedia.org These scaffolds are integral to a vast array of natural products, including alkaloids and antibiotics, and are present in a significant majority of pharmaceuticals. wikipedia.orgopenmedicinalchemistryjournal.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules, making them indispensable in drug discovery and materials science. openaccessjournals.comlongdom.org The versatility of heterocyclic compounds allows chemists to synthesize novel materials with specific, tailored properties for applications ranging from medicinal chemistry to the production of specialized polymers and electronics. openaccessjournals.comlongdom.org

Overview of 1,2-Oxazole Derivatives in Chemical Literature

Among the diverse families of heterocyclic compounds, 1,2-oxazole (also known as isoxazole) derivatives have garnered considerable attention in medicinal chemistry. tandfonline.comresearchgate.netontosight.ai This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, serves as a key structural motif in numerous clinically used drugs. tandfonline.comrsc.org The ability of the oxazole (B20620) ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to biological targets like enzymes and receptors. tandfonline.comrsc.org Consequently, the synthesis and study of oxazole and isoxazole (B147169) derivatives remain an active area of research, with a continuous quest for new compounds with enhanced biological activities. researchgate.netrsc.orgresearchgate.net

Two main synthetic routes are commonly employed for the construction of the 1,2-oxazole ring. The first involves the 1,3-dipolar cycloaddition of alkynes or alkenes with nitrile oxides. The second primary pathway is the reaction of a three-carbon component, like a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. nih.gov

Structural Characteristics and Nomenclature of 1,2-Oxazol-5-ols

1,2-Oxazol-5-ols are a specific class of isoxazole derivatives characterized by a hydroxyl group at the 5-position of the ring. The nomenclature of these compounds follows standard IUPAC guidelines, with the parent structure being 1,2-oxazol-5-ol. Substituents on the ring are indicated by their position number. For the compound of interest, "3-(4-Methoxyphenyl)-1,2-oxazol-5-ol," the "3-" indicates that the 4-methoxyphenyl (B3050149) group is attached to the carbon atom at the third position of the 1,2-oxazole ring.

The structure of 1,2-oxazoles is analogous to other five-membered heterocycles like furan (B31954) and pyridine, with the oxygen atom being structurally similar to that in furan and the nitrogen atom resembling that in pyridine. tandfonline.com This combination of heteroatoms influences the electronic distribution and chemical reactivity of the ring system.

Tautomerism in 1,2-Oxazol-5-ol Systems: Keto-Enol Equilibrium with 1,2-Oxazol-5(4H)-ones

A crucial aspect of 1,2-oxazol-5-ol chemistry is the phenomenon of tautomerism, specifically keto-enol tautomerism. taylorandfrancis.commasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of 1,2-oxazol-5-ols, an equilibrium exists between the enol form (1,2-oxazol-5-ol) and its keto tautomer, 1,2-oxazol-5(4H)-one. taylorandfrancis.comnih.gov This equilibrium is a dynamic process, and the predominant form can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. libretexts.orgbeilstein-journals.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgyoutube.com In an acidic medium, the carbonyl oxygen of the keto form is protonated, followed by the removal of an alpha-hydrogen to form the enol. libretexts.org Under basic conditions, an alpha-hydrogen is first removed to form an enolate intermediate, which is then protonated on the oxygen to yield the enol. youtube.com

Both theoretical and experimental studies have been employed to investigate the keto-enol tautomerism in isoxazolone systems. Quantum-chemical calculations, such as those using Density Functional Theory (DFT), have been utilized to determine the relative stabilities of the tautomeric forms. nih.govresearchgate.netnih.gov For instance, computational studies on related systems have shown that the relative energies of the tautomers can be influenced by the solvent environment. nih.gov In some cases, the enol form is favored due to factors like aromaticity. taylorandfrancis.com

Experimental evidence for the existence of both tautomers can be obtained from spectroscopic techniques. For example, NMR spectroscopy can be used to identify the characteristic signals of both the keto and enol forms in solution. mdpi.com The presence of intramolecular hydrogen bonding in the enol form can also be a stabilizing factor, shifting the equilibrium towards the enol tautomer. masterorganicchemistry.com

Research Landscape of this compound and Related Chemical Structures

The research landscape for this compound and its derivatives is situated within the broader field of 3-aryl-1,2-oxazole chemistry. Synthetic efforts often focus on the creation of libraries of related compounds for various applications. For example, the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been reported, starting from a brominated chalcone (B49325). wpmucdn.com

Furthermore, multicomponent reactions are frequently employed for the efficient synthesis of isoxazol-5(4H)-one derivatives. These reactions often involve the condensation of an aromatic aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, and hydroxylamine hydrochloride in the presence of a catalyst. nih.govresearchgate.netacgpubs.org Research in this area also extends to the synthesis of related heterocyclic systems like 1,3,4-oxadiazoles, which can also feature aryl substituents. nih.govresearchgate.netnih.gov The exploration of these and other related structures continues to be an active area of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNYWWWHXRXHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methoxyphenyl 1,2 Oxazol 5 Ol and Analogous Systems

Classical and Contemporary Synthetic Routes to 1,2-Oxazole Rings

The formation of the 1,2-oxazole core can be achieved through several established and modern synthetic strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors through cyclization or cycloaddition reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)

A primary and versatile method for synthesizing 1,2-oxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.gov This [3+2] cycloaddition is a powerful tool for creating the five-membered ring in a single step. For instance, the reaction of an arylnitrile oxide with a suitable alkyne can directly yield a 3,5-disubstituted isoxazole (B147169). mdpi.com The regioselectivity of this reaction is a key consideration, and the use of catalysts like copper(I) iodide (CuI) or silver carbonate (Ag2CO3) can significantly improve yields and control the regiochemical outcome. mdpi.com

In the context of synthesizing 3-(4-methoxyphenyl)-1,2-oxazol-5-ol analogs, a 4-methoxybenzonitrile (B7767037) oxide would serve as the 1,3-dipole. The choice of the dipolarophile would then determine the substituent at the 5-position of the resulting oxazole (B20620) ring.

Cyclization Reactions Involving β-Keto Esters and Hydroxylamine (B1172632)

Another classical and widely used method involves the condensation and subsequent cyclization of a β-dicarbonyl compound, such as a β-keto ester, with hydroxylamine. nih.gov This approach is particularly relevant for the synthesis of 5-hydroxy-1,2-oxazole derivatives. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to form the 1,2-oxazole ring.

For example, the reaction of a β-keto ester with hydroxylamine hydrochloride can lead to the formation of a 5-hydroxy-1,2,oxazole. nih.gov The specific β-keto ester used will dictate the substituent at the 3-position of the oxazole ring. To obtain a 3-(4-methoxyphenyl) substituted product, a β-keto ester bearing a 4-methoxyphenyl (B3050149) group would be the required starting material. One such precursor, ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, has been utilized in the synthesis of related heterocyclic systems. zsmu.edu.ua

Approaches from α-Amino Acid Derivatives and Anhydrides

The synthesis of oxazole systems can also be achieved starting from α-amino acid derivatives. nih.gov For example, N-acyl-α-amino acids can be converted into 1,3-oxazol-5(4H)-ones, which are valuable intermediates. nih.gov While this route primarily leads to 1,3-oxazoles, modifications and rearrangements can potentially be explored to access the 1,2-oxazole isomers. The synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes in the presence of copper(II) nitrate (B79036) has also been reported. organic-chemistry.org

Erlenmeyer–Plochl Method and its Modifications

The Erlenmeyer–Plochl reaction is a classical method for the synthesis of 2-phenyl-5(4H)-oxazolones (azlactones) from N-acylglycines. wikipedia.orgrsc.org It involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a base like sodium acetate. rsc.orgjocpr.com The resulting azlactones are versatile intermediates that can be further modified. sphinxsai.com While this method traditionally yields 1,3-oxazol-5(4H)-ones, its principles of cyclization and condensation are foundational in heterocyclic synthesis. wikipedia.orgresearchgate.net Modifications to this method have been developed to improve yields and expand its scope, including the use of different catalysts and reaction conditions. jocpr.com

Modern and Efficient Synthetic Strategies

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. This has led to the emergence of one-pot multicomponent reactions for the synthesis of oxazole derivatives.

Metal-Catalyzed Synthetic Pathways (e.g., Copper-Catalyzed Reactions)

Metal-catalyzed reactions, particularly those employing copper, offer efficient and regioselective routes to isoxazole derivatives. A prominent copper(I)-catalyzed method involves the one-pot reaction of terminal acetylenes with in situ generated nitrile oxides. nih.gov This approach is noted for its experimental convenience and rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov For the synthesis of this compound, a similar strategy could be envisioned, potentially starting from 4-methoxyphenylacetylene.

Copper catalysis also plays a role in cascade reactions for isoxazole synthesis. For instance, a copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides, generated from the coupling of a copper carbene and a nitroso radical, provides isoxazoles in a highly regioselective manner. organic-chemistry.org Furthermore, copper nitrate has been used to mediate the synthesis of polysubstituted isoxazoles from two different alkynes with high chemo- and regioselectivity. nih.gov While not explicitly detailed for this compound, these copper-catalyzed methodologies provide a robust framework for its potential synthesis. Additionally, palladium-catalyzed N-arylation has been successfully used to synthesize 3-aryl-2-oxazolidinones, demonstrating the utility of transition metals in forming key bonds in related heterocyclic systems. nih.gov

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for isoxazoles. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamdirect.comnih.gov

Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful tool in organic synthesis, offering enhanced reaction rates, reduced energy consumption, and improved yields for the synthesis of isoxazole-based molecules. elifesciences.orgresearchgate.net Ultrasound irradiation can accelerate reaction kinetics, minimize byproduct formation, and facilitate the use of green solvents or catalysts. elifesciences.orgresearchgate.net For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been achieved under ultrasound radiation without a catalyst, highlighting advantages such as easier work-up, mild reaction conditions, high yields, and shorter reaction times. nih.gov A specific application involves the ultrasound-assisted synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, where ultrasonication of N-allyl saccharin (B28170) and 4-methoxybenzaldoxime (B8809257) in water at room temperature for just 20 minutes afforded the product. mdpi.com Another study details a one-pot, two-step protocol for synthesizing novel sulfonamide-isoxazoline hybrids using ultrasound activation, which significantly shortens reaction times and provides good to excellent yields. nih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, known for dramatically reducing reaction times and often increasing product yields compared to conventional heating methods. benthamdirect.comnih.govresearchgate.netabap.co.in The synthesis of isoxazole derivatives via chalcones is a common application of MAOS. benthamdirect.comnveo.org In one comparative study, a reaction that required 6-8 hours with conventional heating was completed in 6-10 minutes under microwave irradiation, with an improved yield. researchgate.net

A novel microwave-assisted one-pot synthesis of 3,4,5-trisubstituted isoxazoles has been developed using a three-component Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This method reduces reaction times from days to just 30 minutes while minimizing the formation of unwanted byproducts. organic-chemistry.org The versatility of MAOS allows for the synthesis of a diverse range of isoxazole derivatives by accommodating various starting materials. organic-chemistry.org

| Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Substituted benzaldehydes, Acetophenone, Hydroxylamine hydrochloride | Microwave irradiation | 6-10 min | 67-82 | researchgate.net |

| Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Microwave irradiation (one-pot, three-component) | 30 min | Moderate to good | organic-chemistry.org |

| 1,3-Propanediones, Hydroxylamine hydrochloride | Microwave irradiation (ethanolic medium) | 2.5 min | 72 | zenodo.org |

| Chalcones, Hydroxylamine hydrochloride | Microwave irradiation | Not specified | Improved yield | nveo.org |

Solvent-Free or Aqueous Medium Reactions

The use of water as a reaction medium or conducting reactions under solvent-free conditions represents a significant advancement in green chemistry. nih.govnih.gov Water is an inexpensive, non-toxic, and environmentally friendly solvent. nih.gov Several synthetic routes to isoxazoles have been successfully adapted to aqueous media. nih.govnih.govbeilstein-journals.orgrsc.org For instance, a series of 5-arylisoxazole derivatives were synthesized in high yields by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst. nih.gov This method offers the advantages of a simple work-up and mild reaction conditions. nih.gov

Solvent-free synthesis is another effective green approach that can lead to faster reaction rates, high product yields, and easier work-up procedures. nih.gov The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an agro-waste-derived catalyst, resulting in yields of 86–92%. nih.gov

| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | None | Water | High | nih.gov |

| Aldoximes, Alkenes | Oxone | Water | Not specified | rsc.org |

| Glyoxal bis-nitrones, N-substituted maleimides | Non-catalytic, 70 °C | Water | Not specified | rsc.org |

| Aryl/heteroaryl aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Sodium malonate | Water | Good to high | niscpr.res.in |

| Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes, β-ketoester | Propylamine-functionalized cellulose | Water | Good to high | mdpi.compreprints.org |

| Aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetate | Agro-waste (WEOFPA) | Solvent-free | 86-92 | nih.gov |

Functional Group Tolerance and Regioselectivity in Synthesis

The utility of a synthetic method is often determined by its tolerance for various functional groups and its ability to control the regiochemical outcome of the reaction. In the synthesis of isoxazoles, achieving high regioselectivity is crucial, especially when creating polysubstituted derivatives.

Many modern synthetic methods for isoxazoles demonstrate excellent functional group tolerance. For example, a one-pot protocol for constructing fluoroalkylated isoxazoles is tolerant of a broad range of functional groups and is highly regioselective. organic-chemistry.org Similarly, the copper-catalyzed reductive ring-cleavage of isoxazoles shows a broad tolerance of functionality. acs.org

Regioselectivity is a key consideration in the 1,3-dipolar cycloaddition reactions used to form the isoxazole ring. The reaction of nitrile oxides with unsymmetrical alkynes can potentially lead to two regioisomers. However, many catalytic systems, such as the copper-catalyzed cycloaddition, proceed with excellent regioselectivity, yielding a single isomer. nih.govorganic-chemistry.org The synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoesters and hydroxylamine hydrochloride also proceeds with high regioselectivity. nih.gov The precise control over the arrangement of substituents on the isoxazole ring is critical for the development of compounds with specific biological activities.

Optimization of Reaction Conditions: Yield, Selectivity, and Purity

Optimizing reaction conditions is a critical step in any synthetic endeavor to maximize yield, selectivity, and purity. For the synthesis of isoxazole derivatives, several factors are typically considered, including the choice of catalyst, solvent, base, and temperature.

The development of a method for synthesizing 3,4,5-trisubstituted isoxazoles in water involved optimizing conditions to favor the desired [3 + 2]-cycloaddition over competing reactions. beilstein-journals.org The choice of base and solvent mixture was found to be critical, with DIPEA in a 95% water/5% methanol (B129727) mixture providing the best results. beilstein-journals.org Similarly, in the palladium-catalyzed N-arylation of 2-oxazolidinones, the nature of the phosphine (B1218219) ligand, base, and solvent strongly influences the reaction outcome. nih.gov

The use of green chemistry techniques like MAOS and ultrasound irradiation often involves optimization to find the ideal power setting and reaction time to achieve the highest yield and purity. nih.govresearchgate.net For catalyst-driven reactions, determining the optimal catalyst loading is also essential. For instance, in the synthesis of isoxazol-5(4H)-ones using a cellulose-based catalyst, it was found that 14 mg of the catalyst was sufficient to carry out the reaction efficiently. mdpi.compreprints.org Through careful optimization of these parameters, chemists can develop robust and efficient syntheses of this compound and its analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol by providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides a map of the proton environments. For the 3-(4-methoxyphenyl)isoxazol-5(4H)-one tautomer, the spectrum is expected to show distinct signals corresponding to the methoxyphenyl group and the methylene (B1212753) protons on the isoxazolone ring. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a characteristic AA'BB' system, presenting as two distinct doublets due to the electronic influence of the methoxy (B1213986) substituent. The methoxy group itself gives rise to a sharp singlet, while the isolated methylene group on the heterocyclic ring also appears as a singlet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -OCH₃) | 6.90 - 7.05 | Doublet | 8.0 - 9.0 |

| Aromatic H (ortho to isoxazole) | 7.65 - 7.80 | Doublet | 8.0 - 9.0 |

| Methylene (-CH₂-) | ~3.90 | Singlet | N/A |

| Methoxy (-OCH₃) | 3.80 - 3.90 | Singlet | N/A |

| Note: Data are representative values based on analogous structures. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. mdpi.comrsc.org Key signals include a downfield peak for the carbonyl carbon (C=O) of the isoxazolone ring and another for the imine carbon (C=N). wpmucdn.com The carbons of the 4-methoxyphenyl group can be distinguished based on their substitution and electronic environment. wpmucdn.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170.0 - 175.0 |

| Imine (C=N) | 160.0 - 165.0 |

| Aromatic C (quaternary, attached to -OCH₃) | 160.0 - 163.0 |

| Aromatic CH (ortho to isoxazole) | 128.0 - 130.0 |

| Aromatic C (quaternary, attached to isoxazole) | 120.0 - 123.0 |

| Aromatic CH (ortho to -OCH₃) | 114.0 - 115.0 |

| Methoxy (-OCH₃) | 55.0 - 56.0 |

| Methylene (-CH₂-) | 35.0 - 40.0 |

| Note: Data are representative values based on analogous structures. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular connectivity. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would primarily show correlations among the coupled aromatic protons of the methoxyphenyl ring, confirming their ortho relationship. The methylene and methoxy protons, being singlets, would not show cross-peaks unless long-range coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. researchgate.net This technique would definitively link the proton signals in the ¹H NMR table to their corresponding carbon signals in the ¹³C NMR table, for instance, connecting the aromatic proton signals at δ 7.65-7.80 ppm to the carbon signals at δ 128.0-130.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2-3 bond) C-H correlations, which helps piece together the entire molecular structure. mdpi.com Key expected correlations include:

From the methylene protons (~3.90 ppm) to the carbonyl carbon (~172 ppm) and the imine carbon (~162 ppm).

From the aromatic protons ortho to the isoxazole (B147169) ring (~7.75 ppm) to the imine carbon (~162 ppm), confirming the connection between the phenyl and isoxazole rings.

From the methoxy protons (~3.85 ppm) to the aromatic quaternary carbon at ~161 ppm.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Presence

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. wpmucdn.com For 3-(4-methoxyphenyl)isoxazol-5(4H)-one, the spectrum is dominated by strong absorptions corresponding to the carbonyl and imine groups. mdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (lactone) | 1740 - 1780 | Strong |

| C=N Stretch (imine) | 1600 - 1620 | Medium-Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium |

| C-O-C Stretch (aryl ether) | 1240 - 1270 (asymmetric) | Strong |

| C-O-C Stretch (aryl ether) | 1020 - 1050 (symmetric) | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| Note: Data are representative values based on analogous structures. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight and offers insights into the structure through analysis of fragmentation patterns. The molecular formula of the compound is C₁₀H₉NO₃, corresponding to a molecular weight of 191.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 191. Key fragmentation pathways could include the loss of a carbonyl group (CO, 28 Da) to yield a fragment at m/z 163, or cleavage of the isoxazole ring. A prominent fragment often observed for 4-methoxyphenyl derivatives is the 4-methoxybenzoyl cation at m/z 135. rsc.org

| m/z Value | Proposed Fragment Identity |

| 191 | [M]⁺˙ (Molecular Ion) |

| 163 | [M - CO]⁺˙ |

| 135 | [CH₃O-C₆H₄-CO]⁺ |

| 107 | [CH₃O-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| Note: Data are representative values based on analogous structures. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated system, which includes the 4-methoxyphenyl group and the isoxazole ring, is expected to exhibit characteristic π → π* transitions. The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n → π* transitions. researchgate.net The calculated HOMO-LUMO energy gap for related structures suggests significant electronic activity in the UV region. mdpi.comresearchgate.net

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~270 - 290 | Phenyl ring conjugated with C=N |

| n → π | ~310 - 330 | C=O, C=N |

| Note: Data are representative values based on analogous structures and are solvent-dependent. |

X-ray Diffraction Analysis for Solid-State Structure

The compound exists in a tautomeric equilibrium with 3-(4-methoxyphenyl)isoxazol-5(4H)-one. The lack of a published crystal structure for either tautomer prevents a detailed discussion based on experimental crystallographic data.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that define the crystal.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. This would confirm the geometry of the isoxazole and methoxyphenyl rings and the C-O bond of the hydroxyl group.

Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute arrangement of atoms in space can be determined.

A theoretical data table for the expected bond parameters, based on known values for similar fragments, would look as follows:

| Parameter | Expected Value Range |

| C-C (phenyl) | 1.38 - 1.40 Å |

| C-O (ether) | 1.35 - 1.37 Å |

| O-C (methyl) | 1.41 - 1.43 Å |

| C=N (isoxazole) | 1.30 - 1.33 Å |

| N-O (isoxazole) | 1.40 - 1.44 Å |

| C-O (isoxazole) | 1.33 - 1.36 Å |

| C-O (hydroxyl) | 1.34 - 1.37 Å |

| C-C-C (phenyl) | 119 - 121° |

| C-O-C (ether) | 117 - 119° |

This table is illustrative and does not represent experimental data for the title compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. For this compound, the following interactions would be anticipated and could be characterized by X-ray diffraction:

Hydrogen Bonding: The hydroxyl group at the 5-position is a strong hydrogen bond donor. The oxygen and nitrogen atoms of the isoxazole ring, as well as the methoxy oxygen, can act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or dimers, which would be a dominant feature of the crystal packing. For example, inversion dimers linked by pairs of O—H⋯O hydrogen bonds are observed in the crystal structure of the related compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. mdpi.com

Other Weak Interactions: C-H···O and C-H···π interactions would also be expected to play a role in the crystal packing, further stabilizing the three-dimensional architecture.

A hypothetical table summarizing potential intermolecular interactions is presented below:

| Interaction Type | Donor | Acceptor | Expected Distance Range |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl), N (isoxazole), O (methoxy) | 2.6 - 3.0 Å (D···A) |

| π-π Stacking | Phenyl Ring | Phenyl Ring / Isoxazole Ring | 3.3 - 3.8 Å (centroid-centroid) |

| C-H···O | C-H (phenyl/methyl) | O (hydroxyl/methoxy/isoxazole) | 3.0 - 3.6 Å (C···O) |

This table is illustrative and does not represent experimental data for the title compound.

Until an experimental crystal structure is determined and published, the precise details of the solid-state structure and intermolecular interactions of this compound remain a subject for speculation based on the analysis of closely related compounds.

Computational and Theoretical Studies on 3 4 Methoxyphenyl 1,2 Oxazol 5 Ol Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov Methods like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with Pople-style basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)) are frequently employed to predict the properties of heterocyclic systems with good agreement to experimental data. mdpi.comnih.gov

Geometry Optimization and Energetic Analysis of Isomers/Tautomers

The 3-(4-methoxyphenyl)-1,2-oxazol-5-ol system can exist in several tautomeric forms. The stability of these isomers is critical as it dictates the compound's predominant structure and subsequent chemical behavior. The principal tautomers include the aromatic hydroxyl form (OH-form), and two isoxazolin-5-one (B1206914) forms, which differ by the position of a proton (NH-form and CH-form). nih.govresearchgate.net

DFT calculations are used to perform geometry optimization for each potential tautomer, finding the lowest energy conformation for each one. Vibrational frequency analysis is then typically performed to confirm that these optimized structures correspond to true energy minima on the potential energy surface. researchgate.net By comparing the calculated total electronic energies of these optimized structures, the relative stability of the tautomers can be determined. Studies on related heterocyclic systems often show that the relative stability can be significantly influenced by the substituent and by solvent effects. orientjchem.orgresearchgate.net

Table 1: Representative Energetic Analysis of this compound Tautomers (Hypothetical Data) This table illustrates the type of data generated from DFT calculations to compare tautomer stability. The values are representative and not from a specific experimental study on this compound.

| Tautomer | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| OH-form (Aromatic) | -665.4321 | 4.52 |

| NH-form (Isoxazolin-5-one) | -665.4393 | 0.00 |

| CH-form (Isoxazolin-5-one) | -665.4358 | 2.20 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

For this compound, DFT calculations would predict the energies of these orbitals and map their spatial distribution. The HOMO is typically expected to be distributed across the electron-rich methoxyphenyl ring and the heteroatoms of the oxazole (B20620) ring. The LUMO is often localized over the heterocyclic ring system. In a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6-311G(d,p) method, indicating significant stability. mdpi.comresearchgate.net

Table 2: Representative FMO Analysis for the Most Stable Tautomer (Hypothetical Data) This table shows representative values for FMO analysis based on calculations for similar molecules.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.15 |

| E(LUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Spectroscopic Data Prediction and Validation (e.g., ¹H, ¹³C NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or to aid in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These calculations are typically performed on the DFT-optimized geometry, and the results are often correlated with experimental data to confirm assignments. nih.govepstem.net

Similarly, the vibrational frequencies corresponding to an experimental Infrared (IR) spectrum can be calculated. The computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov A strong correlation between the scaled theoretical frequencies and the experimental IR spectrum provides confidence in the calculated structure. researchgate.net

Table 3: Representative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Hypothetical Data) This table illustrates how theoretical NMR data is compared with experimental results. The values are representative.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O (C5) | 172.5 | 170.1 |

| C=N (C3) | 164.8 | 162.9 |

| C-O (Methoxy) | 55.9 | 55.4 |

| CH (Aromatic) | 115.2 - 130.5 | 114.4 - 129.6 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. The MEP map is plotted onto the electron density surface, with colors indicating different regions of electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show negative potential concentrated around the carbonyl oxygen (in the isoxazolin-5-one tautomer) and the ring nitrogen atom, highlighting these as primary sites for interaction with electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations allow for the study of a molecule's dynamic behavior over time at a given temperature. MD simulations can provide insights into the conformational flexibility of the this compound system. Key dynamic behaviors to investigate would include the rotation around the single bond connecting the phenyl and oxazole rings. This analysis helps to identify the most stable conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment like a solution.

Solid-State Computational Studies

Solid-state computational studies investigate the properties of a molecule in its crystalline form. These calculations complement experimental data from techniques like X-ray crystallography. For the this compound system, such studies would focus on analyzing the intermolecular forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions. Hirshfeld surface analysis is a powerful tool used in this context to visualize and quantify intermolecular contacts. For instance, in the crystal structure of a related derivative, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts were the most significant contributors to the crystal packing. mdpi.com This type of analysis is crucial for understanding polymorphism, solubility, and other material properties of the solid compound.

No Specific Computational Studies Found for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a lack of specific published research that aligns with the requested detailed outline. While general information and studies on related isoxazole (B147169) derivatives exist, specific analyses such as Hirshfeld surface analysis, energy framework analysis, and detailed ligand-receptor binding simulations for this compound are not available in the public domain.

The methodologies outlined in the query, including Hirshfeld surface analysis for examining intermolecular contacts, energy framework analysis for understanding supramolecular assemblies, and theoretical interaction studies, are established computational techniques used to characterize novel compounds. For instance, Hirshfeld surface analysis is instrumental in quantifying the contributions of various intermolecular interactions to the crystal packing, often highlighting the significance of contacts like H···H, C···H, and O···H interactions in stabilizing the crystal structure. Similarly, energy framework analysis provides quantitative insights into the different energy components—electrostatic, dispersion, repulsion, and polarization—that govern the formation of crystalline architectures.

Furthermore, ligand-receptor binding simulations, a cornerstone of computational drug discovery, are employed to predict the binding affinity and mode of interaction of a ligand with a biological target. These studies typically involve calculating interaction energies to understand the forces driving the binding event.

Despite the utility of these computational methods, their application to This compound has not been documented in the available scientific literature. The search for specific data pertaining to this compound across various scientific databases did not yield any results that would allow for a thorough and scientifically accurate generation of the requested article.

Therefore, while the principles of the requested computational analyses are well-established, the specific data required to populate the outlined sections for This compound is not currently available.

Reactions at the 1,2-Oxazol-5-ol Ring System

The reactivity of the 1,2-oxazol-5-ol ring is dictated by the presence of two heteroatoms and a conjugated system. The electron-withdrawing nature of the adjacent nitrogen atoms can deactivate the ring toward certain reactions while making it susceptible to others.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Direct electrophilic substitution on the 1,2-oxazole ring is generally difficult. The heterocyclic ring is considered electron-deficient due to the inductive effect of the nitrogen and oxygen atoms, which deactivates it towards attack by electrophiles. youtube.com Electrophilic aromatic substitution reactions, such as nitration or sulfonation, would preferentially occur on the electron-rich 4-methoxyphenyl (B3050149) ring, which is activated by the methoxy (B1213986) group. masterorganicchemistry.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to add a nitro group to the positions ortho to the methoxy group on the phenyl ring.

Nucleophilic Substitution: The 1,2-oxazol-5-ol ring system is more amenable to nucleophilic substitution, particularly at the C5 position when the hydroxyl group is converted into a good leaving group. The presence of the electronegative oxygen and nitrogen atoms makes the carbon atoms in the ring electrophilic. In derivatives where the C5 position is substituted with a leaving group (e.g., a halogen), nucleophiles can displace it. Furthermore, intramolecular nucleophilic substitution is a key strategy in the synthesis of fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines, demonstrating the ring's susceptibility to nucleophilic attack under certain conditions. beilstein-journals.org

Ring-Opening and Ring-Closing Reactions

The stability of the 1,2-oxazol-5-ol ring is moderate, and it can undergo ring-opening reactions under various conditions, particularly when in its isoxazol-5(4H)-one tautomeric form.

Ring-Opening Reactions: The lactone-like structure of isoxazol-5(4H)-ones makes them susceptible to nucleophilic attack at the carbonyl carbon (C5). This can lead to the cleavage of the N-O bond and ring opening. For example, reaction with primary aryl amines can open the oxazolone (B7731731) ring to form new benzamide derivatives. researchgate.net This reactivity is a cornerstone for using oxazolones as synthons for a variety of acyclic and other heterocyclic compounds. nih.gov In some cases, the ring-opening is followed by a rearrangement or subsequent cyclization to yield different heterocyclic systems.

Ring-Closing Reactions: The formation of the 1,2-oxazol-5-ol ring itself is a critical ring-closing transformation. A common synthetic route involves the cyclization of β-keto esters with hydroxylamine (B1172632). mdpi.com A plausible mechanism involves the initial formation of an oxime intermediate, which then undergoes intramolecular cyclization to generate the 3-substituted-isoxazol-5(4H)-one. This intermediate can then enolize to the more aromatic 1,2-oxazol-5-ol form. mdpi.com Such cyclization reactions are fundamental in building the core heterocyclic scaffold. niscpr.res.in

Cycloaddition Reactions of the Oxazole Moiety

The most significant cycloaddition reaction associated with the 3-aryl-1,2-oxazole system is the 1,3-dipolar cycloaddition, which is typically used to construct the related 4,5-dihydroisoxazole (isoxazoline) ring rather than reactions of the pre-formed ring.

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole derivatives is effectively achieved through the [3+2] cycloaddition of a nitrile oxide with an alkene. mdpi.comnih.gov In this reaction, the nitrile oxide, generated in situ from an aldoxime like 4-methoxybenzaldoxime (B8809257), acts as the 1,3-dipole. This dipole then reacts with a dipolarophile (an alkene) to form the five-membered isoxazoline (B3343090) ring. mdpi.com This method is a powerful tool for creating substituted isoxazolines with high regioselectivity. researchgate.net For example, the reaction between the nitrile oxide of 4-methoxybenzaldehyde and N-allyl saccharin (B28170) yields N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com Intramolecular versions of this reaction are also used to create complex fused ring systems. mdpi.com

Transformations of the Hydroxyl/Oxo Functionality

The hydroxyl group at the C5 position (or the corresponding keto group in the tautomer) is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

O-Alkylation and O-Acylation Reactions

The tautomerism between the 5-hydroxy-1,2-oxazole and the isoxazol-5(4H)-one forms allows for reactions at either the oxygen or nitrogen atoms. The outcome of these reactions can be highly dependent on the reaction conditions.

O-Alkylation and O-Acylation: The hydroxyl group of this compound can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are typically carried out by treating the compound with alkyl halides or acyl chlorides in the presence of a base. uq.edu.aursc.org The choice of solvent, base, and temperature can influence the ratio of N- versus O-acylated products. uq.edu.aursc.org Aroyl halides, for instance, tend to favor the formation of O-acylated products. rsc.org

| Reagent Type | Typical Reagents | Predominant Product | Reference |

| Acyl Halide | Benzoyl chloride | O-Acylation | rsc.org |

| Acid Anhydride (B1165640) | Acetic anhydride | N-Acylation | rsc.org |

| Carboxylic Acid / Carbodiimide | Various | O- and N-Acylation | uq.edu.au |

Functionalization for Further Derivatization

The hydroxyl/oxo group serves as a versatile handle for introducing other functionalities, enabling the use of this compound as a building block in more complex syntheses.

Derivatization of the hydroxyl group can be used to enhance analytical detection or to prepare molecules for subsequent reactions. nih.govresearchgate.net For example, converting the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group, facilitating nucleophilic substitution reactions at the C5 position.

Furthermore, the hydroxyl group can be used as a point of attachment for larger molecular scaffolds. For instance, it can be derivatized with reagents like p-bromophenacyl bromide to introduce a tag for analytical purposes or to link the molecule to a polymer support for solid-phase synthesis. rsc.org This functionalization is crucial for creating libraries of related compounds for biological screening and for integrating the isoxazole core into larger, more complex molecular architectures. nih.gov

Potential Applications of 1,2 Oxazol 5 Ol Derivatives in Advanced Chemical Research

Versatile Synthetic Intermediates

The 1,2-oxazole (isoxazole) ring system, especially in its dihydro form (isoxazoline), is a versatile structural motif and an important intermediate in organic synthesis. mdpi.com The presence of the 4-methoxyphenyl (B3050149) group can influence the electronic properties and reactivity of the heterocyclic core, making these derivatives particularly useful as precursors and building blocks for more complex structures.

Precursors for Complex Organic Molecules

Derivatives of 3-(4-methoxyphenyl)-1,2-oxazol-5-ol serve as valuable precursors for a variety of complex organic molecules. The isoxazoline (B3343090) ring, a dihydro derivative of the core structure, is a key intermediate for accessing compounds such as β-hydroxy ketones, γ-amino alcohols, and isoxazolidines, which are integral to the synthesis of natural products and pharmacologically active heterocycles. mdpi.com

A notable example is the synthesis of 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione . nih.gov This complex molecule is constructed by reacting 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione with 4-methoxybenzaldoxime (B8809257). nih.gov This reaction demonstrates the utility of the 4,5-dihydro-1,2-oxazole (isoxazoline) moiety as a reactive handle to build intricate, fused-ring systems. nih.gov

Another significant application is the synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin . mdpi.com This compound is synthesized from a 3-(4-methoxyphenyl)isoxazoline derivative, showcasing the role of this scaffold in creating novel molecules with potential applications in medicinal chemistry. mdpi.com The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a chalcone (B49325) precursor further illustrates the role of these structures as intermediates in forming complex, multi-substituted heterocyclic systems. wpmucdn.com

Building Blocks for Polyfunctionalized Organic Scaffolds

The inherent functionality of the 1,2-oxazol-5-ol ring system allows it to be a strategic building block for creating polyfunctionalized organic scaffolds. These scaffolds are crucial in drug discovery for generating libraries of diverse three-dimensional compounds. whiterose.ac.uk The ability to introduce various substituents onto the oxazole (B20620) core, such as the 4-methoxyphenyl group, provides a route to structurally diverse molecules. whiterose.ac.ukzsmu.edu.ua

The synthesis of complex benzodiazepine (B76468) derivatives highlights how the 3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole (B12916022) unit can be incorporated into larger, polyfunctional frameworks. nih.gov Similarly, the creation of molecules like N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin demonstrates the capacity of this building block to be linked to other complex moieties, resulting in highly functionalized structures. mdpi.com The combination of the isoxazole (B147169) or isoxazoline ring with other heterocyclic systems, such as pyrazole (B372694) or triazole, can lead to hybrid structures with enhanced pharmacological potential. zsmu.edu.uanih.gov

Role in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms are excellent ligands for forming complexes with a wide range of metal ions. mdpi.comresearchgate.net Derivatives of this compound are no exception and play a significant role in the design and study of novel metal complexes.

Design and Synthesis of Metal Complexes with Oxazol-5-ol Ligands

The nitrogen and oxygen atoms within the 1,2-oxazole ring system provide effective coordination sites for metal ions. Research has shown that isoxazoline derivatives, which are closely related to the title compound, are important in coordination chemistry as ligands. mdpi.com While specific examples for this compound are not extensively documented, the broader class of tris(oxazolinyl)borate ligands demonstrates the principle. For instance, the bulky, optically active tris(4S-isopropyl-5,5-dimethyl-2-oxazolinyl)phenylborate (ToP*) ligand has been synthesized and used to form complexes with various transition metals, including manganese, rhenium, and zinc. osti.gov These scorpionate ligands coordinate to metals in a fac-coordinating tridentate manner. osti.gov

The synthesis of these metal complexes typically involves the reaction of a salt of the ligand, such as Li[ToP*], with a metal halide or carbonyl precursor, like MBr(CO)₅ (where M = Mn, Re). osti.gov This approach allows for the systematic design of complexes with specific geometries and electronic properties.

Exploration of Metal-Ligand Interactions and Coordination Modes

Studying metal complexes with oxazol-5-ol based ligands provides valuable insights into metal-ligand interactions. Techniques such as infrared (IR) spectroscopy of metal carbonyl complexes can be used to probe the electron-donating ability of the ligand. For example, in ToP*M(CO)₃ complexes, the frequency of the carbonyl stretching modes indicates the degree of π-back donation from the metal to the ligand. osti.gov

Furthermore, model complexes can be used to investigate the coordination chemistry of various metal-binding groups. escholarship.org The use of a tetradentate ligand like tris(2-pyridylmethyl)amine (B178826) (TPA) allows for the study of how a fifth, monodentate ligand (such as an oxadiazole or triazolone, which are related to oxazoles) binds to a metal center. escholarship.org This helps in understanding the structural and electronic features of the metal-ligand bond, which is crucial for designing metalloenzyme inhibitors and other functional metal-based systems. escholarship.org

Applications in Materials Science and Technology

The unique structural and electronic properties of 3-(4-methoxyphenyl)-1,2-oxazole derivatives suggest their potential for applications in materials science. The combination of a rigid heterocyclic core with a functional methoxyphenyl group can lead to materials with specific optical or electronic characteristics.

Research has pointed to the potential of using these compounds in creating novel materials. mdpi.com The arrangement of molecules in the solid state, governed by intermolecular interactions such as hydrogen bonds and π-π stacking, can influence the bulk properties of the material. For instance, the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin reveals C–H···O hydrogen bonds that form chains, and Hirshfeld surface analysis shows significant H···H, H···O, and H···C interactions contributing to the crystal packing. mdpi.com Such ordered structures are a key aspect of designing crystalline materials with desired properties.

Additionally, poly(2-oxazoline)s, polymers derived from related oxazoline (B21484) monomers, have been used to create porous hydrogel scaffolds for 3D tissue culture. oatext.com This demonstrates the versatility of the oxazoline chemical class in developing advanced biomaterials. While direct applications of this compound in materials are still an emerging area, its structural characteristics make it a promising candidate for the development of new functional materials.

Exploration as Components in Luminescent Materials

Derivatives of oxazole and its isomers, like oxazol-5-ones, are recognized for their significant fluorescent properties, making them promising candidates for luminescent materials. researchgate.net The core heterocyclic structure, often enhanced by π-conjugated substituents, can lead to materials with strong photoluminescence, high quantum yields, and excellent photostability. researchgate.net These properties are crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and solid-state lighting.

Research into oxazol-5-one derivatives has demonstrated their utility as fluorophores. researchgate.net For instance, studies on novel oxazol-5-one derivatives have shown that their absorption and emission characteristics are influenced by solvent polarity. nih.gov This solvatochromic behavior, where the color of the luminescence changes with the solvent, is a key feature for developing smart materials. In one study, two new oxazol-5-one derivatives exhibited absorption maxima around 400 nm and emission maxima near 450 nm. researchgate.net The difference in maximum absorption and emission wavelengths was observed to shift depending on the polarity of the solvent, indicating a change in the electronic distribution of the molecule in its ground and excited states. nih.gov

Furthermore, the structural design of these molecules plays a critical role in their luminescent output. The introduction of different substituents allows for the tuning of emission wavelengths across the visible spectrum. rsc.org For example, 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives containing carbazole (B46965) units have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are highly beneficial for improving the efficiency of OLEDs. nih.gov Specific derivatives in this class show fluorescence maxima between 466 nm and 485 nm and have been used to create OLEDs with external quantum efficiencies (EQEs) up to 23%. nih.gov The ability to modify the oxazole core and its appendages provides a powerful tool for creating a wide range of luminescent materials with specific, desirable properties. researchgate.netrsc.org

Table 1: Photophysical Properties of Selected Oxazole and Oxadiazole Derivatives

| Compound Class | Derivative Example | Absorption Max (λabs) | Emission Max (λem) | Key Findings |

|---|---|---|---|---|

| Oxazol-5-one researchgate.net | 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one | ~400 nm | ~450 nm | Emission intensity and wavelength show dependence on solvent polarity. researchgate.netnih.gov |

| 1,3,4-Oxadiazole nih.gov | 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | Not specified | 466 nm | Exhibits thermally activated delayed fluorescence (TADF); used as an emitter in high-efficiency OLEDs. nih.gov |

Investigation in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is foundational for technologies like optical communication, signal processing, and frequency conversion. frontiersin.org Heterocyclic compounds, including derivatives of oxazole and the related pyrazoline, are being explored for their potential as NLO materials. researchgate.netresearchgate.net Their suitability often stems from a molecular structure featuring electron donor and acceptor groups linked by a π-conjugated system, which enhances molecular polarizability.

The investigation into NLO properties involves measuring parameters like the nonlinear refractive index (η₂), the nonlinear absorption coefficient (β), and third-order electronic susceptibility (χ⁽³⁾). researchgate.net Experimental techniques such as the Z-scan method are employed to quantify these values. For example, a study on pyrazoline derivatives, which share structural similarities with some oxazoles, determined these NLO parameters using a 532 nm laser. researchgate.net Such studies aim to correlate molecular design with optical properties to create materials for the photonics industry. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are also crucial for predicting and understanding the NLO behavior of these molecules. researchgate.netrsc.org These computational studies can predict the first hyperpolarizability (β₀), a key indicator of second-order NLO activity, and the second hyperpolarizability (γ), which relates to third-order effects. frontiersin.org Research on various organic molecules has shown that strategic modifications, such as altering electron-accepting groups or extending conjugation, can significantly enhance NLO responses. rsc.org While specific data for this compound is limited, the broader class of oxadiazole and related heterocyclic compounds is considered a promising area for the development of new NLO materials. researchgate.net

Table 2: NLO Properties of Related Heterocyclic Compounds

| Compound Class | Derivative Example | NLO Parameter | Value | Technique/Method |

|---|---|---|---|---|

| Pyrazoline researchgate.net | 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)dioxol-5-yl)-2H-pyrazoline | η₂ (nonlinear refractive index) | Not specified | Z-scan |

| Pyrazoline researchgate.net | 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)dioxol-5-yl)-2H-pyrazoline | β (nonlinear absorption coefficient) | Not specified | Z-scan |

| Pyrazoline researchgate.net | 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)dioxol-5-yl)-2H-pyrazoline | χ⁽³⁾ (third order susceptibility) | Not specified | Z-scan |

Potential in Sensor Development (e.g., pH-sensitive chemical sensors)

The development of chemical sensors that can selectively and sensitively detect specific analytes is a major goal in analytical chemistry. Derivatives of 1,2-oxazol-5-ol and related oxazol-5-ones are attractive candidates for this purpose due to their responsive chemical structures and inherent fluorescent properties. researchgate.netnih.gov These molecules can be designed to act as chemosensors, where the binding of a target analyte, such as a metal ion or a proton (indicating a change in pH), triggers a measurable change in their optical properties, like color or fluorescence intensity.

The potential for pH sensing has been noted in studies of oxazol-5-one derivatives. nih.gov Molecules containing pH-sensitive groups can exhibit different properties in acidic versus neutral or basic environments. For example, polymeric micelles built with acid-labile bonds like hydrazones can be designed to be stable at a physiological pH of 7.4 but collapse and release their contents in the more acidic environment of tumor tissues or specific cellular compartments. nih.gov This principle of pH-triggered structural change is directly applicable to the design of small-molecule sensors. An oxazolone (B7731731) derivative containing a pH-sensitive group could be engineered to fluoresce only within a specific pH range, providing a clear optical signal. nih.gov

Beyond pH, oxazole derivatives have been developed as fluorescent sensors for metal ions. researchgate.net For instance, a Schiff base sensor derived from 5-(thiophene-2-yl)oxazole was synthesized to act as an "off-on-off" fluorescent probe. It selectively detected indium (In³⁺) ions by turning on its fluorescence, and this fluorescence was subsequently quenched by the addition of ferric (Fe³⁺) ions. researchgate.net This demonstrates the high level of selectivity that can be achieved by tailoring the binding sites within the molecule. The synthesis of novel chemosensors based on heterocyclic systems like 1,2,3-triazole has also yielded probes for various metal ions, showcasing the versatility of these core structures in sensor design. sci-hub.se

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(4-Methoxyphenyl)-1,2-oxazol-5-ol?

The synthesis typically involves cyclization reactions. A common approach uses precursors like amidoximes and carboxylic acid derivatives under dehydrating conditions. For example:

- Step 1 : React 4-methoxybenzoyl chloride with hydroxylamine to form an amidoxime intermediate.

- Step 2 : Cyclize the amidoxime with a β-ketoester or equivalent carbonyl compound in the presence of a dehydrating agent (e.g., POCl₃ or DCC).

- Optimization : Yields improve with controlled heating (80–100°C) and inert atmospheres. Purity is enhanced via recrystallization or column chromatography .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

- Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ peak at m/z 218.1) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

- Data Collection : Use single-crystal diffraction with Cu-Kα radiation (λ = 1.5418 Å).

- Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution. Key parameters:

- Validation : Cross-check with CIF files and R-factor values (<0.05 for high-resolution data).

Advanced: What mechanistic insights explain contradictory bioactivity results in cellular assays?

- Dose-Dependent Effects : Low concentrations may show anti-inflammatory activity, while higher doses induce cytotoxicity. Validate via MTT assays and ROS quantification .

- Solubility Limitations : The compound’s hydrophobicity (logP ~2.5) may reduce bioavailability. Use DMSO as a co-solvent (<0.1% v/v) or formulate as nanoparticles .

- Target Selectivity : Perform competitive binding assays (e.g., fluorescence polarization) to rule off-target interactions .

Advanced: How can computational modeling predict the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Key steps:

- Prepare the protein (PDB ID: 5KIR) by removing water and adding hydrogens.

- Define the active site (e.g., COX-2’s hydrophobic channel).

- Score binding poses using the MM-GBSA method.

- Results : The methoxyphenyl group may occupy the COX-2 hydrophobic pocket, while the oxazole ring forms hydrogen bonds with Arg120 .

Advanced: What strategies mitigate stability issues during long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Matrix Effects : Lyophilize with cryoprotectants (e.g., trehalose) for aqueous solutions.

- Stability Assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Basic: How does the methoxyphenyl substituent influence electronic properties compared to analogues?

-

Electron Donation : The methoxy group (–OCH₃) increases electron density on the oxazole ring, enhancing nucleophilic aromatic substitution reactivity.

-

Comparative Data :

Substituent Hammett σ Value LogD (pH 7.4) –OCH₃ –0.27 2.3 –NO₂ +0.78 1.8 This electronic profile improves interactions with electron-deficient biological targets .

Advanced: What synthetic modifications could enhance the compound’s pharmacokinetic profile?

- Prodrug Design : Esterify the hydroxyl group (e.g., acetate prodrug) to improve membrane permeability.

- Derivatization : Introduce sulfonate or PEG groups to increase aqueous solubility.

- In Vivo Validation : Use rodent models to assess oral bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.